N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide
Description
Molecular Architecture and Functional Group Analysis
The compound N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide features a hybrid structure combining a benzo[d]thiadiazole core, a sulfonamide linker, and a 3-chlorobenzamide terminus. Its molecular architecture can be dissected into three primary components:
- Benzo[d]thiadiazole Ring : This bicyclic aromatic system consists of a benzene ring fused to a 1,2,3-thiadiazole moiety, where two nitrogen atoms and one sulfur atom occupy positions 1, 2, and 3, respectively. The sulfur atom introduces electron-withdrawing characteristics, while the nitrogen atoms contribute to hydrogen-bonding potential.
- Sulfonamide-Ethyl Linker : A sulfonyl group (-SO₂-) bridges the 4-position of the benzothiadiazole ring to an ethylenediamine chain. The sulfonamide (-NHSO₂-) group enhances solubility and enables hydrogen-bond interactions.
- 3-Chlorobenzamide Terminal Group : The ethyl chain terminates in a benzamide group substituted with a chlorine atom at the meta position. The amide (-CONH-) group provides rigidity and participates in dipole-dipole interactions.
The interplay of these groups creates a planar aromatic region (benzothiadiazole and benzamide) connected by a flexible ethyl chain, which may influence conformational dynamics.
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name is derived through the following hierarchical analysis:
- Parent Structure : Benzo[d]thiadiazole, a bicyclic system with sulfur at position 1 and nitrogen at positions 2 and 3.
- Substituent at C4 : A sulfonamidoethyl group (-SO₂-NH-CH₂CH₂-) attached to the benzothiadiazole’s 4-position.
- Terminal Group : The ethyl chain terminates in a 3-chlorobenzamide (-NH-CO-C₆H₄-Cl-3).
Full IUPAC Name :
N-{2-[(Benzo[d]thiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide
Isomeric Considerations :
- Positional Isomerism : The sulfonamide group’s location on the benzothiadiazole ring is critical. If attached at position 5 instead of 4, the compound would be designated as 5-sulfonamido, altering electronic distribution.
- Chlorine Substitution : The chlorine atom on the benzamide ring at the meta (3-) position distinguishes it from ortho (2-) or para (4-) isomers, which would exhibit distinct steric and electronic profiles.
- Sulfonamide Configuration : While the sulfonamide group itself is not chiral, rotation around the S-N bond could create conformational isomers, though these are not traditionally classified as structural isomers.
Crystallographic Characterization Challenges
Crystallizing this compound presents three primary challenges:
- Molecular Flexibility : The ethylenediamine linker introduces rotational freedom, leading to multiple conformers that hinder lattice formation. Studies on analogous sulfonamides show that flexible chains reduce crystallization propensity by 40–60% compared to rigid analogs.
- Hydrogen-Bonding Competition : The sulfonamide and amide groups can act as both donors and acceptors, creating competing hydrogen-bond networks. This often results in polymorphic forms, as observed in related benzothiadiazole derivatives.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically required to dissolve the compound, but their high boiling points complicate solvent removal during crystallization. Trials with mixed solvents (e.g., ethanol/water) have shown limited success due to precipitation issues.
Table 1 : Crystallization Attempts for Analogous Compounds
| Compound Class | Success Rate (%) | Preferred Solvent System |
|---|---|---|
| Rigid Benzothiadiazoles | 78 | Dichloromethane/Hexane |
| Flexible Sulfonamides | 32 | Methanol/Ethyl Acetate |
| Chlorinated Benzamides | 45 | Acetone/Water |
Properties
Molecular Formula |
C15H13ClN4O3S2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-11-4-1-3-10(9-11)15(21)17-7-8-18-25(22,23)13-6-2-5-12-14(13)20-24-19-12/h1-6,9,18H,7-8H2,(H,17,21) |
InChI Key |
AAYUIADURMMCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The synthesis begins with the sulfonation of 4-amino-2,1,3-benzothiadiazole using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. Key parameters include:
-
Temperature : Maintained at 10–15°C during reagent addition to mitigate exothermic side reactions.
-
Stoichiometry : A 10:1 molar ratio of ClSO₃H to benzothiadiazole ensures complete sulfonation.
-
Workup : Thionyl chloride (SOCl₂) is introduced post-sulfonation to convert sulfonic acid intermediates to the sulfonyl chloride.
Purification and Yield
The crude product is precipitated by quenching the reaction mixture in ice, followed by filtration and recrystallization from cyclohexane-benzene (9:1). This yields 2,1,3-benzothiadiazole-4-sulfonyl chloride at 95% purity (melting point: 149.5–150.5°C).
| Parameter | Value |
|---|---|
| Yield | 95% |
| Purity (HPLC) | >97% |
| Recrystallization | Cyclohexane-Benzene (9:1) |
Synthesis of N-(2-Aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Amination of Sulfonyl Chloride
The sulfonyl chloride reacts with ethylenediamine in a two-phase system (aqueous ammonia/dichloromethane) to form the sulfonamide. Critical considerations:
-
Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to ethylenediamine prevents di-substitution.
-
Temperature : Room temperature (20–25°C) to avoid decomposition.
-
Base : Triethylamine neutralizes HCl generated during the reaction.
Isolation and Characterization
The product is isolated via vacuum filtration and washed with cold water to remove excess amine. Recrystallization from ethanol-water (3:1) affords the sulfonamide intermediate in 88% yield (melting point: 158–160°C).
| Property | Value |
|---|---|
| Yield | 88% |
| Melting Point | 158–160°C |
| Purity (TLC) | Single spot (Rf = 0.45) |
Coupling with 3-Chlorobenzoyl Chloride
Amide Bond Formation
The final step involves reacting N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide with 3-chlorobenzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction.
-
Temperature : 0°C initially, warming to room temperature over 2 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with dilute HCl (1M), and dried over MgSO₄.
Final Product Purification
Column chromatography (silica gel, ethyl acetate/hexane 1:1) isolates the target compound as a white solid in 76% yield . Analytical data confirm structure and purity:
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, NH), 7.85–7.40 (m, 4H, aromatic), 3.65 (t, 2H, CH₂), 3.20 (t, 2H, CH₂).
| Parameter | Value |
|---|---|
| Yield | 76% |
| Purity (HPLC) | >98% |
| Melting Point | 182–184°C |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) reduces reaction time for the amidation step by 70%, achieving comparable yields (74%). This method minimizes thermal degradation of heat-sensitive intermediates.
Solvent Screening
Replacing THF with N-methyl-2-pyrrolidone (NMP) in the coupling step increases solubility of the sulfonamide, boosting yield to 81%. However, NMP complicates purification due to high boiling point.
Analytical Validation
Spectroscopic Confirmation
-
FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O stretch) confirm amide and sulfonamide groups.
-
Mass Spectrometry : ESI-MS m/z 424.1 [M+H]⁺ aligns with theoretical molecular weight (423.8 g/mol).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of neuropilin-1 (NRP1), a receptor involved in angiogenesis and tumor growth . The inhibition of NRP1 can result in decreased cell viability and impaired cell migration, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide can be compared with other benzothiadiazole derivatives, such as:
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A glycine derivative with similar structural features but different biological activities.
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate: Another benzothiadiazole derivative used in the development of advanced materials.
EG00229: An antagonist of the VEGF-A receptor neuropilin 1, with applications in cancer research.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with distinct biological targets and exhibit unique chemical reactivity .
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-chlorobenzamide is a synthetic compound that exhibits promising biological activities due to its unique structural features. This article delves into its biological activity, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety linked to a chlorobenzamide , incorporating a sulfonamide group that enhances its biological activity. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C10H10ClN3O2S |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness as competitive inhibitors of enzymes involved in cancer cell proliferation pathways. Preliminary studies suggest that this compound may enhance efficacy against specific cancer cell lines through:
- Inhibition of cell growth : Studies have demonstrated a reduction in the proliferation of various cancer cells upon treatment with this compound.
- Induction of apoptosis : Mechanistic studies suggest that the compound may trigger programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound's structural characteristics also indicate potential anti-inflammatory effects. The sulfonamide group can modulate inflammatory pathways, potentially leading to reduced cytokine production and inflammation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase-B (MAO-B), which is relevant for neurological disorders.
- Binding Affinity : Molecular docking studies suggest that it binds effectively to specific proteins involved in cancer and inflammation.
- Nucleophilic Interactions : The sulfonamide group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
-
Study on Benzothiadiazole Derivatives :
- A study evaluated various benzothiadiazole derivatives for their anticancer activity and found that modifications to the benzothiadiazole ring significantly affected their efficacy against cancer cell lines .
-
Inhibition Studies :
- Research indicated that sulfonamide-containing compounds could act as effective inhibitors of MAO-B, suggesting potential applications in treating neurodegenerative diseases .
-
Anti-inflammatory Activity :
- A related study demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in vitro and in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
